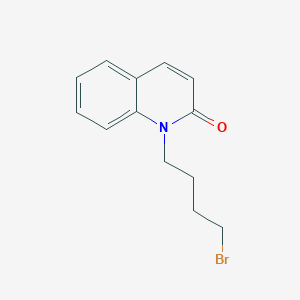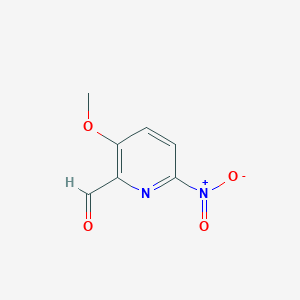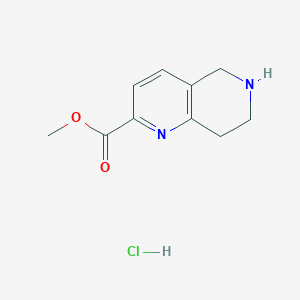
3-(2,5-Difluoro-4-nitrophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
3-(2,5-Difluoro-4-nitrophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structural features, including multiple fluorine atoms and a nitrobenzene core
Métodos De Preparación
The synthesis of 3-(2,5-Difluoro-4-nitrophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione involves several steps. One common method includes the reaction of 2,5-difluoronitrobenzene with 3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-(2,5-Difluoro-4-nitrophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Difluoro-4-nitrophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and nitro group play crucial roles in its reactivity and binding affinity. It can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar compounds include:
2,5-Difluoro-4-nitrobenzene: Lacks the pyrimidinyl group, making it less complex.
3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine: Lacks the difluoronitrobenzene core.
2,6-Difluoro-4-hydroxybenzonitrile: Contains a hydroxyl group instead of a nitro group.
The uniqueness of 3-(2,5-Difluoro-4-nitrophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione lies in its combined structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H6F5N3O4 |
|---|---|
Peso molecular |
351.19 g/mol |
Nombre IUPAC |
3-(2,5-difluoro-4-nitrophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H6F5N3O4/c1-18-9(12(15,16)17)4-10(21)19(11(18)22)7-2-6(14)8(20(23)24)3-5(7)13/h2-4H,1H3 |
Clave InChI |
ZFFFOZSMKIUPNF-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=O)N(C1=O)C2=CC(=C(C=C2F)[N+](=O)[O-])F)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Butoxy-4-methyl[1,1'-biphenyl]-2,3-dicarbonitrile](/img/structure/B8427310.png)



![4-Fluoro-N-[2-(5-methyl-2-furanyl)ethyl]benzamide](/img/structure/B8427341.png)







